

Application Notes and Protocols for ML-193 in Preclinical Pain Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-193 is a selective antagonist of the G protein-coupled receptor 55 (GPR55), a novel therapeutic target implicated in pain and inflammation.[1][2] Preclinical studies utilizing GPR55 knockout mice have demonstrated a significant role for this receptor in the development of both inflammatory and neuropathic pain, suggesting that its antagonism may offer a promising strategy for analgesia.[3][4] These application notes provide a summary of the available data on **ML-193** and protocols for its potential use in mouse models of pain, based on existing literature for GPR55-related research.

Quantitative Data Summary

Systemic administration (e.g., intraperitoneal, oral) of **ML-193** in mouse models of pain has not been extensively reported in the available scientific literature. However, in vitro and localized in vivo studies provide valuable dosage information for experimental design.



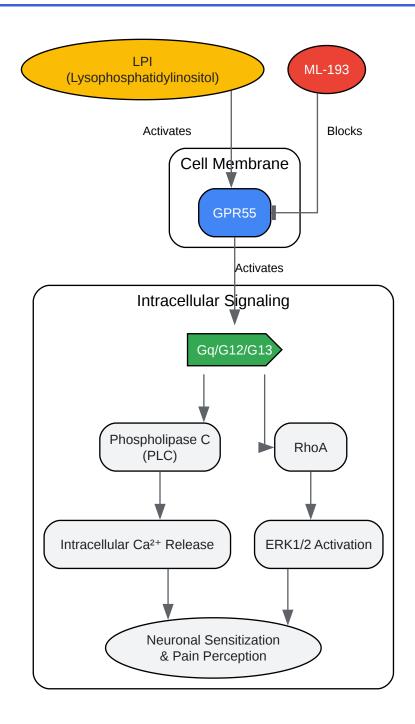
Compound	Application	Concentrati on/Dosage	Species/Mo del	Key Findings	Reference
ML-193	In vitro GPR55 antagonism	IC50: 0.2 ± 0.3 μΜ	GPR55- expressing U2OS cells	Inhibition of LPI-mediated ERK1/2 phosphorylati on.	[2]
ML-193	In vitro GPR55 antagonism	Not specified	Dissociated rat periaqueduct al gray (PAG) neurons	Abolished LPI-induced depolarizatio n.	[5]
ML-193	In vivo (Intra- PAG microinjection)	Not specified	Rat	Blocked the pronociceptive e effects of LPI in the hot-plate test.	[5]
KLS-13019	In vitro GPR55 antagonism	EC50: 200 ± 46 pM	Dorsal root ganglion (DRG) cultures	Reversed paclitaxel-induced decreases in cell viability.	[6]

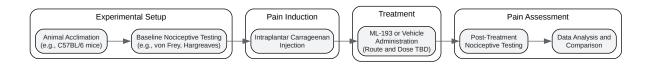
Note: The absence of systemic dosage data for **ML-193** in mouse pain models is a critical gap in the current literature. Researchers should consider conducting dose-ranging and pharmacokinetic studies to determine appropriate systemic doses for in vivo experiments.

Signaling Pathway and Experimental Workflow GPR55 Signaling in Nociception

The following diagram illustrates the proposed signaling pathway of GPR55 in pain perception. The endogenous ligand, lysophosphatidylinositol (LPI), activates GPR55, leading to downstream signaling cascades that contribute to neuronal sensitization and pain. **ML-193**, as a GPR55 antagonist, blocks this activation.







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